Lipophilicity and Rotatable Bond Differences from Analogues
The computed XLogP3 of 5‑allyloxy‑pyrazin‑2‑ylamine is 1.3, compared with 0.6 for 5‑methoxy‑pyrazin‑2‑ylamine and 0.7 for 5‑ethoxy‑pyrazin‑2‑ylamine [1] [2] [3]. The rotatable bond count is 3 for the allyloxy derivative, versus 1 for the methoxy and 2 for the ethoxy analogue [1] [2] [3]. Topological polar surface area (61 Ų) and hydrogen‑bond donor/acceptor counts are identical across the three compounds [1] [2] [3].
| Evidence Dimension | XLogP3 and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 1.3; Rotatable bonds = 3 |
| Comparator Or Baseline | 5‑Methoxy‑pyrazin‑2‑ylamine: XLogP3 = 0.6, Rotatable bonds = 1; 5‑Ethoxy‑pyrazin‑2‑ylamine: XLogP3 = 0.7, Rotatable bonds = 2 |
| Quantified Difference | ΔXLogP3 = +0.7 vs methoxy, +0.6 vs ethoxy; ΔRotatable bonds = +2 vs methoxy, +1 vs ethoxy |
| Conditions | Computed by PubChem XLogP3 algorithm (version 3.0) and Cactvs descriptors, as reported in PubChem compound records accessed 2026‑04-24. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, while additional rotatable bonds may influence entropic binding penalties; these computed differences directly inform compound selection for cell‑based assays and pharmacokinetic optimization.
- [1] PubChem Compound Summary for CID 21897211, 5-Allyloxy-pyrazin-2-ylamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/21897211 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 14536429, 5-Methoxypyrazin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14536429 (accessed 2026-04-24). View Source
- [3] PubChem Compound Summary for CID 45789665, 2-Amino-5-ethoxypyrazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45789665 (accessed 2026-04-24). View Source
